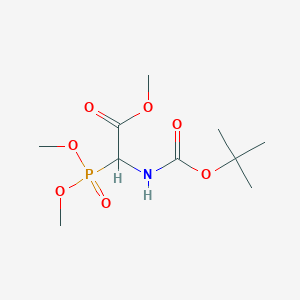

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate

Description

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate (CAS: 89524-98-1) is a specialized organophosphorus compound widely used in organic synthesis, particularly in transition metal-catalyzed macrocyclizations and carbon–carbon bond formations . Its molecular formula is C₁₀H₂₀NO₇P, with a molecular weight of 297.24 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a dimethoxyphosphoryl group, which contributes to its reactivity in coupling reactions. Key spectroscopic data include:

Properties

IUPAC Name |

methyl 2-dimethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20NO7P/c1-10(2,3)18-9(13)11-7(8(12)15-4)19(14,16-5)17-6/h7H,1-6H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHAPRKTPAREGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)OC)P(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327936, DTXSID90920329 | |

| Record name | Methyl [(tert-butoxycarbonyl)amino](dimethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl {[tert-butoxy(hydroxy)methylidene]amino}(dimethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89524-98-1, 90548-94-0 | |

| Record name | Methyl [(tert-butoxycarbonyl)amino](dimethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl {[tert-butoxy(hydroxy)methylidene]amino}(dimethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-Boc-alpha-phosphonoglycine trimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Building Blocks

-

Methyl Glycinate Derivatives : Serve as the acetate backbone. The methyl ester group enhances solubility in non-polar solvents and stabilizes the intermediate during phosphorylation.

-

Di-tert-butyl Dicarbonate (Boc₂O) : Introduces the Boc-protected amino group. This reagent reacts selectively with primary amines under mildly basic conditions, preventing unwanted side reactions.

-

Dimethyl Phosphite : Provides the dimethoxyphosphoryl moiety via nucleophilic substitution. Its high reactivity with carbonyl groups enables efficient phosphorylation.

Solvents and Bases

-

Tetrahydrofuran (THF) : Preferred for its ability to dissolve both polar and non-polar intermediates while stabilizing Grignard-like reagents.

-

1,8-Diazabicycloundec-7-ene (DBU) : A non-nucleophilic base used to deprotonate intermediates without inducing elimination.

-

Potassium tert-Butoxide (t-BuOK) : Facilitates alkoxide formation at low temperatures (-78°C), critical for controlling exothermic reactions.

Step-by-Step Synthetic Routes

Boc Protection of the Amino Group

The amino group of methyl glycinate is protected using Boc₂O to prevent unwanted nucleophilic attacks during subsequent steps.

Procedure :

-

Dissolve methyl glycinate (1.0 equiv) in anhydrous THF under nitrogen.

-

Add Boc₂O (1.2 equiv) and catalytic 4-dimethylaminopyridine (DMAP).

-

Stir at 25°C for 12 hours.

-

Quench with aqueous sodium bicarbonate and extract with ethyl acetate.

Yield : 85–92% after column chromatography (hexane/ethyl acetate = 3:1).

Phosphorylation of the Acetate Backbone

The Boc-protected intermediate undergoes phosphorylation using dimethyl phosphite under basic conditions.

Procedure :

-

Cool a solution of Boc-protected methyl glycinate (1.0 equiv) in THF to -78°C.

-

Add potassium tert-butoxide (1.5 equiv) and stir for 30 minutes.

-

Introduce dimethyl phosphite (1.3 equiv) dropwise.

-

Warm to room temperature and stir for 16 hours.

Yield : 78–84% after silica gel purification.

Reaction Conditions and Optimization

Temperature Control

Low temperatures (-78°C) are critical during phosphorylation to prevent racemization and side reactions. At higher temperatures, competing pathways such as ester hydrolysis or phosphoryl group migration reduce yields.

Solvent Effects

THF vs. Dichloromethane (DCM) :

| Solvent | Dielectric Constant | Reaction Rate | Yield |

|---|---|---|---|

| THF | 7.5 | Moderate | 78% |

| DCM | 8.9 | Slow | 65% |

THF’s moderate polarity balances solubility and reaction kinetics, whereas DCM slows phosphorylation due to poor ion stabilization.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance heat dissipation and reproducibility:

Automated Purification Systems

-

Simulated Moving Bed (SMB) Chromatography : Reduces solvent consumption by 40% compared to batch processes.

-

Crystallization : Recrystallization from hexane/ethyl acetate mixtures achieves >98% purity.

Comparative Analysis of Methodologies

Academic vs. Industrial Approaches

| Parameter | Academic Method | Industrial Method |

|---|---|---|

| Scale | 1–10 g | 50–100 kg/day |

| Yield | 78–84% | 85–90% |

| Purification | Column Chromatography | SMB Chromatography |

| Solvent Consumption | 5 L/kg | 2 L/kg |

Industrial methods prioritize solvent recycling and automation, achieving higher yields and lower costs.

Mechanistic Insights

Boc Deprotection Kinetics

The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) via a two-step mechanism:

Phosphoryl Transfer

Dimethyl phosphite acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Boc-protected glycinate. The reaction proceeds through a tetrahedral intermediate stabilized by potassium tert-butoxide.

Challenges and Solutions

Racemization During Phosphorylation

Cause : Base-induced deprotonation at the α-carbon.

Mitigation : Use of bulky bases (e.g., DBU) and low temperatures (-78°C) suppresses enolization.

Byproduct Formation

Dimethyl Phosphate : Generated via over-phosphorylation.

Solution : Strict stoichiometric control (1.3 equiv dimethyl phosphite) and rapid quenching with HCl.

Case Studies

Synthesis of Resormycin Analogues

This compound was used to prepare resormycin derivatives via Horner-Wadsworth-Emmons (HWE) reactions. Key steps included:

-

Coupling with resorcinol-derived aldehydes using DBU.

-

TBAF-mediated desilylation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphosphoryl group, leading to the formation of phosphonic acid derivatives.

Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Phosphonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters or phosphonates depending on the nucleophile used.

Scientific Research Applications

Chemistry

Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Protecting Group: The Boc group serves as a protecting group for amines in multi-step organic syntheses.

Biology

Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly enzymes that interact with phosphonate groups.

Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to various surfaces or carriers.

Medicine

Drug Development: Investigated for its potential in drug development, particularly as a precursor to bioactive molecules.

Prodrug Design: The compound’s structure allows it to be used in the design of prodrugs that release active drugs under specific conditions.

Industry

Materials Science: Used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate exerts its effects depends on its application. In enzyme inhibition, the dimethoxyphosphoryl group can mimic the transition state of phosphate ester hydrolysis, thereby inhibiting enzymes that catalyze such reactions. The Boc group provides stability and protection to the amino group, allowing for controlled release or activation in biological systems.

Comparison with Similar Compounds

Methyl 2-((tert-Butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate

- CAS : 207863-56-7

- Molecular Formula: C₁₂H₂₄NO₇P

- Molecular Weight : 325.30 g/mol

- Key Differences : Replaces dimethoxy (-OMe ) with diethoxy (-OEt ) groups on the phosphoryl moiety. This increases lipophilicity and alters solubility in polar solvents .

- Applications : Used as a research chemical in catalytic transformations, similar to the dimethoxy variant but with modified steric and electronic properties .

Methyl 2-(((Benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate

- CAS : 88568-95-0

- Molecular Formula: C₁₃H₁₈NO₇P

- Molecular Weight : 331.30 g/mol

- Key Differences: Substitutes the Boc group with a benzyloxycarbonyl (Cbz) protecting group. Unlike Boc (acid-labile), Cbz requires hydrogenolysis for deprotection, making it suitable for different synthetic strategies .

- Applications : Employed in peptide synthesis where orthogonal protection is required .

Methyl 2-(dimethoxyphosphoryl)acetate

- CAS : 5927-18-4

- Molecular Formula : C₅H₁₁O₅P

- Molecular Weight : 182.11 g/mol

- Key Differences: Lacks the Boc-amino group, simplifying the structure. Primarily serves as a precursor for synthesizing more complex phosphorylated compounds .

Comparative Data Table

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate is a phosphonated amino acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various biological contexts. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNOP, with a molecular weight of approximately 297.24 g/mol. The structure includes a dimethoxyphosphoryl group that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOP |

| Molecular Weight | 297.24 g/mol |

| CAS Number | 89524-98-1 |

| Solubility | Very soluble |

This compound exhibits several mechanisms of action, primarily through its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), which is implicated in neurodegenerative and musculoskeletal diseases. Inhibition of H-PGDS may alleviate symptoms associated with these conditions by modulating inflammatory pathways .

- Antiviral Activity : Preliminary studies indicate that derivatives of phosphonated amino acids can exhibit antiviral properties against various viruses, including HIV and influenza . The mechanism often involves interference with viral replication processes.

- Cellular Signaling Modulation : The compound may influence signaling pathways related to apoptosis and cell cycle regulation, impacting cancer cell proliferation and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on H-PGDS Inhibition : A study demonstrated that this compound effectively inhibited H-PGDS in vitro, leading to reduced levels of prostaglandin D. This inhibition was associated with decreased inflammatory responses in models of Duchenne muscular dystrophy .

- Antiviral Efficacy : Another research effort assessed the compound's antiviral activity against HIV. Results indicated that it significantly reduced viral load in treated cells compared to controls, suggesting a potential therapeutic application in HIV treatment .

Biological Activity Summary Table

Q & A

Q. Advanced

- Trituration : Effective for removing polar byproducts (e.g., TFA salts) using Et₂O, yielding >95% purity .

- Column Chromatography : Required for non-polar impurities (e.g., dimerized phosphoryl species). Use silica gel with gradients of ethyl acetate/hexane (1:4 to 1:1) .

- Recrystallization : Limited due to the compound’s oily nature but feasible in EtOAc/hexane at −20°C.

How does steric hindrance from the tert-butoxycarbonyl group affect downstream reactivity?

Advanced

The Boc group shields the amino moiety, preventing undesired nucleophilic attacks during phosphoryl-group activation. However, in HWE reactions, its bulkiness can reduce enolate formation rates. Comparative studies with smaller protecting groups (e.g., Fmoc) show faster kinetics but lower stereoselectivity. Adjusting reaction temperature (e.g., −78°C for slower, controlled enolate generation) can counteract this trade-off .

What spectroscopic techniques differentiate between keto and enol tautomers in derivatives?

Q. Advanced

- ¹H-NMR : Enol tautomers exhibit downfield-shifted α-H (δ 5.5–6.5 ppm) and broad OH signals.

- IR : Keto forms show C=O stretches at ~1700 cm⁻¹, while enol forms display O–H stretches at 3200–3500 cm⁻¹.

- ¹³C-NMR : Enolic carbons resonate at δ 90–100 ppm, distinct from keto carbonyls (δ 165–175 ppm) .

How can researchers troubleshoot low yields in phosphoryl-acetate couplings?

Advanced

Common issues and solutions:

- Moisture Sensitivity : Use rigorously dried solvents and inert atmosphere.

- Side Reactions : Add 4Å molecular sieves to sequester water.

- Incomplete Activation : Pre-activate the phosphoryl group with Cl⁻ or F⁻ sources (e.g., TMSCl) .

What computational methods predict the stereochemical outcome of HWE reactions using this compound?

Advanced

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict E/Z selectivity. Parameters include:

- Dihedral Angles : Between phosphoryl and ester groups.

- Solvent Effects : PCM models for solvation energy.

Experimental validation via NOESY (for olefin geometry) and HPLC (enantiomer separation) is critical .

How does the compound’s stability vary under different storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.